5-Carboxyvanillic acid

Catalog No.
S571741
CAS No.
2134-91-0
M.F
C9H8O6
M. Wt
212.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Carboxyvanillic acid

CAS Number

2134-91-0

Product Name

5-Carboxyvanillic acid

IUPAC Name

4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid

Molecular Formula

C9H8O6

Molecular Weight

212.16 g/mol

InChI

InChI=1S/C9H8O6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14)

InChI Key

NLSSJYQPZIQJNC-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)C(=O)O)C(=O)O

Synonyms

5-carboxyvanillate, 5-carboxyvanillic acid, 5CVA cpd

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)C(=O)O

5-Carboxyvanillic acid is a 2-hydroxyisophthalic acid.

5-Carboxyvanillic acid (5-CVA), chemically defined as 4-hydroxy-5-methoxyisophthalic acid, is a highly functionalized aromatic dicarboxylic acid derived from the microbial degradation of lignin biphenyl dimers like 5,5′-dehydrodivanillate (DDVA) [1]. Unlike simpler lignin monomers, 5-CVA possesses two carboxylic acid groups situated meta to each other, alongside a phenolic hydroxyl and a methoxy group. This specific functional density makes it a highly sought-after building block in polymer chemistry for the synthesis of performance-advantaged bio-based polyesters and polyamides, serving as a renewable structural analog to petrochemical isophthalic acid [2]. In metabolic engineering, it is a critical analytical standard for validating the efficiency of engineered microbial chassis, such as Pseudomonas putida KT2440, designed to funnel heterogenous lignin waste into discrete, high-value chemical nodes [3].

A common procurement error is attempting to substitute 5-CVA with the more widely available vanillic acid. While structurally similar, vanillic acid is a monocarboxylic acid, meaning it acts as a chain terminator in step-growth polycondensation reactions, strictly preventing the formation of high-molecular-weight polymers [1]. 5-CVA’s difunctional dicarboxylic acid profile is an absolute requirement for A-A/B-B or A-B type polymerizations to yield robust polyesters or polyamides [1]. Furthermore, compared to standard petrochemical diacids like terephthalic acid, the asymmetric substitution and additional hydroxyl/methoxy groups of 5-CVA fundamentally alter the glass transition temperature (Tg) and post-polymerization functionalization potential of the resulting materials, making generic diacid substitution equally unviable for specialized bio-based material development [2].

Step-Growth Polymerization Suitability

The utility of 5-CVA in polymer science is dictated by its dual carboxylic acid groups. In polycondensation, 5-CVA acts as a difunctional monomer, enabling continuous chain extension. In contrast, vanillic acid possesses only one carboxyl group, fundamentally restricting it to acting as a chain terminator [1]. High-throughput computational and experimental screening of bio-based monomers explicitly identifies 5-CVA as a viable dicarboxylic acid for performance-advantaged polyesters, a role vanillic acid cannot fulfill [1].

Evidence DimensionCarboxylic acid functionality
Target Compound DataDifunctional (2 -COOH groups)
Comparator Or BaselineVanillic Acid (Monofunctional; 1 -COOH group)
Quantified DifferenceEnables linear chain growth vs. chain termination
ConditionsStep-growth polycondensation reactions

Procurement for polymer synthesis strictly requires the difunctional 5-CVA to achieve the high molecular weights necessary for viable plastics.

Solid-State Thermal Stability for Melt Processing

The introduction of the second carboxyl group at the C5 position significantly strengthens the crystal lattice of 5-CVA via enhanced intermolecular hydrogen bonding. Solid-state thermal analysis shows that 5-CVA exhibits a melting point of 283–284 °C [1], which is substantially higher than that of the monocarboxylic vanillic acid (210–213 °C) [2]. This elevated thermal stability is a critical material property when subjecting the monomer to the high temperatures typical of melt polycondensation processes.

Evidence DimensionMelting Point (Tm)
Target Compound Data283–284 °C
Comparator Or BaselineVanillic Acid (210–213 °C)
Quantified Difference+70 °C higher melting point
ConditionsSolid-state thermal analysis / capillary melting point

The high thermal stability of 5-CVA ensures it does not prematurely degrade during high-temperature melt polymerization workflows.

Enzymatic Specificity for LigW Decarboxylase Assays

In the biochemical degradation of lignin, 5-CVA is the specific, obligate substrate for the nonoxidative decarboxylase LigW. Kinetic studies demonstrate that LigW from Novosphingobium aromaticivorans catalyzes the decarboxylation of 5-CVA with a high turnover number (kcat = 27 s⁻¹) and catalytic efficiency (kcat/Km = 1.1 × 10⁵ M⁻¹ s⁻¹) [1]. Structural analogs lacking the specific meta-oriented carboxyl groups fail to act as substrates, making authentic 5-CVA indispensable for assaying LigW activity in vitro [2].

Evidence DimensionCatalytic efficiency (kcat/Km) for LigW
Target Compound Data1.1 × 10⁵ M⁻¹ s⁻¹ (with N. aromaticivorans LigW)
Comparator Or BaselineGeneric lignin monomers (No specific decarboxylation)
Quantified DifferenceAbsolute specificity; exclusive cleavage to vanillate + CO2
ConditionsIn vitro enzymatic assay with Mn2+ cofactor

Researchers characterizing lignin catabolic pathways must procure authentic 5-CVA to accurately measure LigW enzyme kinetics and mechanism.

Mass Spectrometry Differentiation for Metabolic Engineering

When optimizing microbial chassis (like Pseudomonas putida KT2440) for lignin valorization, distinguishing 5-CVA from its precursor (DDVA) and degradation products is critical. Mass spectrometry confirms the exact identity of 5-CVA via an extracted ion fragment at m/z 212, easily differentiated from the dimeric precursor DDVA (m/z 334) [1]. Furthermore, classical GC-MS of TMS-derivatized 5-CVA decarboxylation products shows distinct mass shifts (e.g., m/z 312 for TMS-vanillate vs m/z 313 for deuterium-incorporated products), enabling precise mechanistic tracking [2].

Evidence DimensionMass-to-charge ratio (m/z) in MS analysis
Target Compound Datam/z 212 (extracted ion fragment)
Comparator Or BaselineDDVA precursor (m/z 334)
Quantified Difference122 Da mass shift indicating precise monomeric cleavage
ConditionsLC-MS extracted ion analysis

Analytical laboratories require the exact 5-CVA standard to calibrate mass spectrometers for accurate titer quantification in metabolic engineering.

Synthesis of Performance-Advantaged Bio-Plastics

5-CVA is the right choice for polymer chemists seeking a bio-based, asymmetric dicarboxylic acid to substitute petrochemical isophthalic acid in the production of novel polyesters and polyamides. Its difunctional nature and high thermal stability (Tm = 283–284 °C) allow it to withstand melt polycondensation, yielding polymers with tunable glass transition temperatures [1].

Metabolic Engineering of Lignin Valorization

5-CVA is essential as an analytical standard for bioengineers optimizing bacterial chassis (e.g., Pseudomonas putida) to funnel complex lignin depolymerization mixtures. The distinct mass spectrometric signature of 5-CVA (m/z 212) allows researchers to accurately quantify its accumulation and differentiate it from the dimeric precursor DDVA [2].

Enzymatic Assays for Amidohydrolase Superfamily

As the obligate substrate for the nonoxidative decarboxylase LigW, 5-CVA is required for biochemists studying enzyme kinetics and active-site mechanisms. Its specific conversion to vanillate and CO2 provides a precise, quantifiable metric for evaluating the catalytic efficiency of native and engineered amidohydrolases [3].

XLogP3

1.5

Other CAS

2134-91-0

Wikipedia

5-Carboxyvanillic acid

Dates

Last modified: 08-15-2023

Explore Compound Types